
2-(4-methylphenyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-5-(2-thienylmethylene)-1,3-thiazol-4(5H)-one, commonly known as MTT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that contains a thiazole ring and a thiophene ring, making it structurally different from other compounds.
作用机制
The mechanism of action of MTT is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTT has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, MTT has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. MTT has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MTT has been found to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to cell death. MTT has also been found to increase the expression of various genes involved in apoptosis, such as Bax and caspase-3. Additionally, MTT has been found to decrease the expression of genes involved in cell proliferation, such as cyclin D1.
实验室实验的优点和局限性
MTT has several advantages for lab experiments. It is a relatively inexpensive compound and can be easily synthesized. Additionally, MTT has been found to have low toxicity in animal models, making it a safer alternative to other compounds. However, MTT has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, MTT has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of MTT. One area of research is the development of MTT derivatives with improved properties, such as increased water solubility or longer half-life. Another area of research is the study of the combination of MTT with other compounds to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of MTT and its potential applications in various diseases.
合成方法
The synthesis of MTT involves the reaction of 4-methylbenzaldehyde, 2-thiophenecarboxaldehyde, and thiosemicarbazide in the presence of a catalyst. The reaction takes place in ethanol, and the resulting product is isolated by recrystallization. The yield of MTT is typically between 60-70%.
科学研究应用
MTT has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, anti-microbial, and anti-oxidant properties. Studies have shown that MTT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, MTT has been found to reduce inflammation in animal models of inflammatory bowel disease and arthritis. MTT has also been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
(5Z)-2-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS2/c1-10-4-6-11(7-5-10)15-16-14(17)13(19-15)9-12-3-2-8-18-12/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTFUJSYXYRASE-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC=CS3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC=CS3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-(4-Methylphenyl)-5-[(thiophen-2-YL)methylidene]-4,5-dihydro-1,3-thiazol-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)
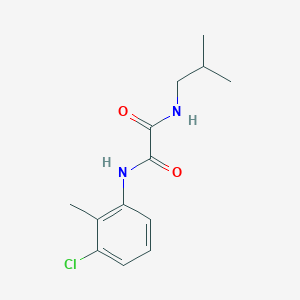
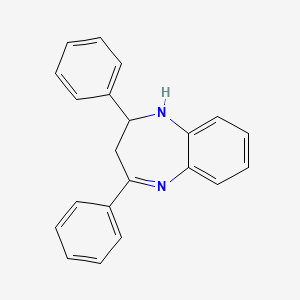
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
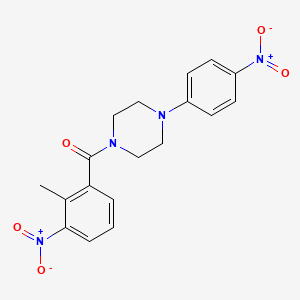
![methyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4967864.png)
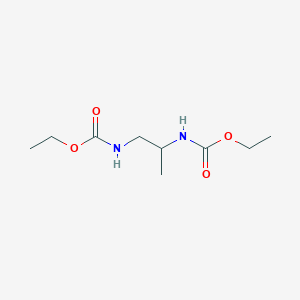
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4967884.png)
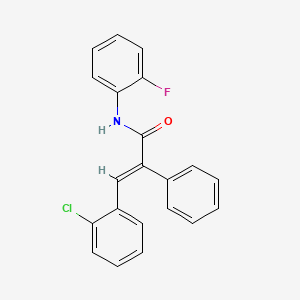
![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B4967894.png)
![8-chloro-N'-[1-(3-chlorophenyl)propylidene]-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4967900.png)